![molecular formula C16H11F3N4O2 B3134438 6-(1H-imidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide CAS No. 400080-30-0](/img/structure/B3134438.png)
6-(1H-imidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide
Overview
Description
6-(1H-imidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide, commonly known as TPN-171, is a novel small molecule that has attracted significant attention from the scientific community due to its potential therapeutic applications. TPN-171 belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs, which are known to modulate various cellular processes.
Mechanism of Action
TPN-171 exerts its biological effects by modulating the activity of various enzymes involved in cellular metabolism, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and cyclic ADP-ribose synthases (CD38). TPN-171 has been shown to increase the activity of sirtuins, which are involved in various cellular processes, including DNA repair, metabolism, and aging. In addition, TPN-171 has been shown to inhibit PARPs, which are involved in DNA repair and cell death.
Biochemical and physiological effects:
TPN-171 has been shown to modulate various cellular processes, including DNA repair, metabolism, and cell death. In addition, TPN-171 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. TPN-171 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
TPN-171 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, TPN-171 has several limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of TPN-171, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various diseases. In addition, the mechanisms underlying the biological effects of TPN-171 need to be further elucidated to fully understand its potential therapeutic applications.
Scientific Research Applications
TPN-171 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, TPN-171 has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In addition, TPN-171 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
6-imidazol-1-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)25-13-4-2-12(3-5-13)22-15(24)11-1-6-14(21-9-11)23-8-7-20-10-23/h1-10H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPLDZUHBPXMKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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